4,5-Epoxy-2-pentenal
Description
Contextualization within Reactive Carbonyl Species Research
4,5-Epoxy-2-pentenal belongs to the class of α,β-unsaturated aldehydes and is categorized as a reactive carbonyl species (RCS). RCS are electrophilic molecules generated during metabolic processes, most notably through the peroxidation of polyunsaturated fatty acids. This group of compounds, which also includes well-studied molecules like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), are known for their high reactivity towards biological nucleophiles. acs.orgnih.gov
The formation of 4,5-epoxy-alkenals, such as the longer-chain analog 4,5-epoxy-2-decenal, is a result of the oxidative degradation of lipid hydroperoxides. acs.org For example, 13-hydroperoxy-octadecadienoic acid (13-HPODE), a lipid hydroperoxide formed from linoleic acid oxidation, can decompose to form various RCS, including 4,5-epoxy-2(E)-decenal. acs.org Due to their bifunctional nature (possessing both an aldehyde and an epoxy group), 4,5-epoxy-alkenals are considered highly reactive, often more so than other classes of RCS like 2,4-alkadienals. ontosight.ainih.gov This high reactivity means they are often found in lower concentrations in biological systems as they are rapidly consumed in reactions with cellular components. capes.gov.brnih.gov
Overview of its Significance in Organic Synthesis and Biological Systems
The unique chemical structure of this compound makes it a valuable compound in both synthetic and biological contexts.
In Organic Synthesis: The presence of both an epoxide and an α,β-unsaturated aldehyde makes this compound a versatile building block for creating more complex molecules. scispace.com The cis-isomer can be smoothly and quantitatively converted to the trans-isomer using triphenylphosphine (B44618). scispace.com The trans-isomer, in turn, can participate in a variety of chemical transformations.
It serves as a dienophile in Diels-Alder reactions. For instance, its reaction with isoprene (B109036) yields a Diels-Alder adduct that can be rearranged to form a bicyclic dihydrofurfuryl alcohol derivative. scispace.com Furthermore, it undergoes Wittig-type reactions, allowing for chain elongation. A notable application is the synthesis of ethyl-2-trans, 4-cis-decadienoate, the compound responsible for the characteristic aroma of Bartlett pears, which uses trans-4,5-epoxy-2-pentenal as a key intermediate. scispace.com
In Biological Systems: As a product of lipid peroxidation, this compound and its longer-chain analogs are implicated in processes related to oxidative stress. ontosight.ai These reactive aldehydes can covalently modify biomacromolecules such as DNA, proteins, and cellular glutathione (B108866). acs.org For example, research has shown that 4,5-epoxy-alkenals react with amino acids like phenylalanine and the lysine (B10760008) amino groups of proteins. researchgate.netcaymanchem.comresearchgate.net This reactivity can lead to the formation of various adducts, including N-substituted 2-alkylpyrroles, and may contribute to the downstream consequences of oxidative damage in tissues. capes.gov.brnih.gov The high reactivity of 4,5-epoxy-alkenals with amino compounds underscores their potential role in the chemical changes observed in both food systems and pathological conditions involving lipid oxidation. nih.govresearchgate.netnih.gov
Historical Perspectives in Chemical Research
An early and significant milestone in the study of this compound was the identification of cis-4,5-epoxy-2-pentenal in 1973 as a pyrolysis product of cellulose (B213188) treated with phosphoric acid. This discovery suggested that the compound played an important role in the mechanism of flame retardancy for cellulose.
In the same period, research highlighted its potential as a synthetic intermediate. Work published in 1972 detailed the formation of cis-4,5-epoxy-2-pentenal from the dye-sensitized photo-oxygenation of cyclopentadiene (B3395910). scispace.com This process involves the formation of a transient 1,2-dioxolane derivative which rearranges to the epoxy-pentenal. scispace.com This research also explored its subsequent chemical transformations, including its isomerization to the trans form and its utility in Diels-Alder and Wittig reactions, establishing its role as a useful synthetic tool. scispace.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆O₂ |
| IUPAC Name | 3-(oxiran-2-yl)prop-2-enal |
| Molar Mass | 98.10 g/mol |
| Appearance | Data not widely published; longer-chain analogs are clear liquids. nih.gov |
| Key Functional Groups | Epoxide, α,β-Unsaturated Aldehyde |
Table 2: Key Synthetic Reactions of this compound
| Reaction Type | Reagent(s) | Product Type | Significance | Reference |
|---|---|---|---|---|
| Isomerization | Triphenylphosphine | trans-4,5-Epoxy-2-pentenal | Converts the cis-isomer to the more synthetically versatile trans-isomer. | scispace.com |
| Diels-Alder Reaction | Isoprene (diene) | Bicyclic dihydrofurfuryl alcohol derivative | Demonstrates its utility as a dienophile for constructing cyclic systems. | scispace.com |
| Wittig Reaction | Phosphonium ylides | Chain-elongated unsaturated esters/alkenes | A key step in the synthesis of natural products like pear ester. | scispace.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64011-46-7 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
(E)-3-(oxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+ |
InChI Key |
MCZFDRQUPJCHON-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(O1)/C=C/C=O |
Canonical SMILES |
C1C(O1)C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of 4,5 Epoxy 2 Pentenal
Precursor-Dependent Synthesis Routes
The synthesis of 4,5-Epoxy-2-pentenal can be achieved from several classes of precursor molecules through distinct chemical transformations. These routes include high-temperature pyrolysis, controlled epoxidation of unsaturated aldehydes, and selective oxidation of corresponding alcohols.
Pyrolysis of Cellulose (B213188) and Diverse Organic Precursors
The thermal decomposition of cellulose, particularly when treated with acidic catalysts, is a notable route to this compound. Early investigations into the pyrolysis of cellulose focused on understanding thermal degradation and fire retardancy. umt.edu In the 1970s, studies on the pyrolysis of cellulose treated with phosphoric acid identified a significant product in the resulting tar. umt.edusci-hub.se While there was initial debate regarding its exact structure, it was ultimately identified as cis-4,5-epoxy-2-pentenal. umt.edusci-hub.seosti.gov
The yield of cis-4,5-epoxy-2-pentenal can be significant, ranging from 10% to 15%, when cellulose treated with 1% phosphoric acid is pyrolyzed at 320°C. sci-hub.se The proposed mechanism suggests that the acid catalyst plays a crucial role in directing the degradation pathway of cellulose towards the formation of this specific epoxy aldehyde, rather than other common pyrolysis products like levoglucosan. sci-hub.se The formation of cis-4,5-epoxy-2-pentenal appears to be important in the flame retardance mechanism of cellulose treated with phosphoric acid. sci-hub.se
| Precursor | Treatment/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cellulose (Whatman No. 1 filter paper) | 1% H₃PO₄ treatment, Pyrolysis at 320°C | cis-4,5-Epoxy-2-pentenal | 10-15% | sci-hub.se |
Epoxidation of Unsaturated Aldehyde Precursors (e.g., 2,4-pentadienal)
The direct epoxidation of an unsaturated aldehyde precursor represents a more targeted synthetic approach. The epoxidation of α,β-unsaturated aldehydes is a known method for producing epoxy aldehydes. googleapis.com For instance, 2,4-pentadienal (B1594819) can serve as a direct precursor to this compound through the selective epoxidation of the double bond at the 4,5-position. While specific studies focusing solely on the epoxidation of 2,4-pentadienal to this compound are not detailed in the provided results, the synthesis of structurally related molecules from precursors like 2-methyl-2,4-pentadienal and 2E,4E-5-bromo-2,4-pentadienal highlights the utility of pentadienal frameworks in complex synthesis. nih.govresearchgate.net The challenge in this route lies in achieving regioselectivity, ensuring the epoxidation occurs at the desired C4-C5 double bond while preserving the C2-C3 double bond and the aldehyde functionality.
Selective Oxidation of Allylic Alcohols
The oxidation of alcohols is a fundamental transformation in organic synthesis for producing aldehydes and ketones. thieme-connect.com The selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes is a well-established method that can be applied to synthesize precursors or analogs of this compound. jove.comrsc.orgorganic-chemistry.orgorganic-chemistry.org Several catalytic systems have been developed to achieve this transformation with high selectivity, avoiding overoxidation to carboxylic acids or reaction with other functional groups. organic-chemistry.org
Key methods for this selective oxidation include:
Manganese(IV) Oxide (MnO₂): Activated MnO₂ is a classic and highly selective reagent for oxidizing allylic and benzylic alcohols. jove.com The reaction occurs on the surface of the insoluble MnO₂, where the alcohol's hydroxyl group adds to the manganese center, followed by a radical mechanism that is favored for allylic systems due to the stability of the resulting radical intermediate. jove.com
Electrochemical Oxidation: Allylic alcohols can be selectively oxidized to α,β-unsaturated aldehydes using electrochemically generated hydrogen peroxide (H₂O₂) as the oxidant in the presence of a Platinum black catalyst. rsc.org For example, geraniol (B1671447) was oxidized to geranial in 86% yield with 99% selectivity using this method. rsc.org
Palladium Catalysis: A catalytic amount of Palladium(II) acetate (B1210297) (Pd(OAc)₂) under an oxygen atmosphere can selectively oxidize allylic alcohols more rapidly than non-allylic ones. thieme-connect.com This method shows a high level of chemoselectivity, allowing for the oxidation of an allylic alcohol in the presence of a non-allylic alcohol function within the same molecule. thieme-connect.com
TEMPO-based Systems: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like CAN (ceric ammonium (B1175870) nitrate) or trichloroisocyanuric acid enables the efficient and mild oxidation of primary allylic alcohols to aldehydes. organic-chemistry.org
| Reagent/Catalyst System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Activated Manganese(IV) Oxide (MnO₂) | Primary allylic alcohols | Aldehydes | Highly selective for allylic/benzylic alcohols via a radical mechanism. | jove.com |
| H₂O₂ (electrochemical) / Pt black | Allylic alcohols | α,β-Unsaturated aldehydes | High yields and selectivity (e.g., 86% yield for geranial). | rsc.org |
| Pd(OAc)₂ / O₂ | Allylic alcohols | α,β-Unsaturated aldehydes | High intramolecular chemoselectivity (allylic vs. non-allylic OH). | thieme-connect.com |
| TEMPO / Co-oxidant (e.g., CAN) | Primary allylic alcohols | Aldehydes | Efficient and mild conditions, avoids overoxidation. | organic-chemistry.org |
Photo-oxygenation Reaction Pathways
Photo-oxygenation provides a distinct route to this compound, relying on the reaction of singlet oxygen with a suitable diene precursor. This method involves the formation and subsequent rearrangement of cyclic peroxide intermediates.
Dye-Sensitized Photo-oxygenation of 1,3-Dienes (e.g., Cyclopentadiene)
The dye-sensitized photo-oxygenation of 1,3-dienes is a powerful method for generating cyclic peroxides. scispace.comsemanticscholar.org In the context of this compound synthesis, cyclopentadiene (B3395910) is a key precursor. scispace.comgoogle.com When cyclopentadiene is subjected to photo-oxygenation in the presence of a sensitizer (B1316253) dye like rose bengal or methylene (B1212753) blue, it reacts with singlet oxygen ('O₂) in a [4+2] cycloaddition reaction. scispace.comuni-regensburg.deoup.com This reaction forms a bicyclic endoperoxide, 1,4-epidioxy-2-cyclopentene. capes.gov.br The reaction is typically carried out at low temperatures to ensure the stability of the peroxide intermediate. scispace.com
Rearrangement from 1,2-Dioxolane Intermediates
The crucial step following the photo-oxygenation of cyclopentadiene is the thermal rearrangement of the initially formed endoperoxide. scispace.com The endoperoxide, which can be considered a constrained 1,2-dioxolane-type structure, is unstable and rearranges even at low temperatures (e.g., -20°C). scispace.com This rearrangement proceeds via the cleavage of the peroxide O-O bond and the C-C bond of the original cyclopentane (B165970) ring, leading to the formation of cis-4,5-epoxy-2-pentenal. scispace.comcapes.gov.br A small amount of the cis-diepoxide of cyclopentadiene can also be formed as a byproduct. scispace.com This rearrangement represents an efficient method to convert a simple cyclic diene into a functionalized, acyclic epoxy aldehyde, which serves as a valuable building block in further organic syntheses. scispace.com
Formation via Oxidative Degradation Processes
The formation of this compound, a reactive α,β-unsaturated aldehyde, can occur through various oxidative degradation pathways. These processes are significant in food chemistry, particularly during the heating of oils, and in toxicology, as the compound can be generated endogenously.
Lipid Peroxidation Pathways involving Hydroperoxy-alkenals
Lipid peroxidation is a primary route for the formation of this compound. This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids. The initial step is the formation of lipid hydroperoxides, which then decompose into a variety of secondary products, including hydroperoxy-alkenals.
Specifically, 4-hydroperoxy-2-alkenals are key intermediates in the formation of 4,5-epoxy-2-alkenals. nih.gov The peroxidation of (n-3) fatty acids like linolenic acid can lead to the formation of 4,5-epoxy hepta-2-enal. gerli.comgerli.com Similarly, the oxidation of linoleic acid can produce 4,5-epoxy-2-decenal. researchgate.netresearchgate.net This transformation is thought to occur through the homolytic degradation of PUFA hydroperoxides. nih.gov
The table below summarizes the formation of various aldehydes from the peroxidation of different fatty acids.
| Fatty Acid Precursor | Intermediate | Resulting Aldehyde(s) |
| (n-3) Fatty Acids (e.g., Linolenic Acid) | 9-OOH linolenate | 2,4,7-decatrienal, 3,6-nonadienal |
| 12-OOH linolenate | 2,4-heptadienal, 3-hexenal | |
| 13-OOH linolenate | 3-hexenal, 2-pentenal | |
| 16-OOH linolenate | Propanal | |
| Less understood mechanisms | Butanal, 4,5-epoxy hepta-2-enal , 4-hydroperoxy hexenal, 4,5-dihydroxydecenal, 4-hydroxy-2,3-trans-hexenal (4-HHE) | |
| (n-6) Fatty Acids (e.g., Linoleic Acid) | 9-hydroperoxy linoleate | 2,4-decadienal, 3-nonenal |
| 13-hydroperoxy linoleate | Hexanal (B45976), pentanal | |
| 10-hydroperoxy linoleate | 2-heptenal |
Data sourced from Cyberlipid. gerli.comgerli.com
Studies have shown that 4,5-epoxy-(E)-2-alkenals can be generated from (E,E)-2,4-alkadienals. mdpi.com For instance, 4,5-epoxy-2-decenal can be synthesized from 2,4-decadienal using dimethyldioxirane (B1199080). researchgate.net This highlights the role of further oxidation of primary lipid peroxidation products in the formation of epoxy-alkenals.
Thermal Degradation Processes
Thermal processes, such as the heating of edible oils, can also lead to the formation of this compound and its homologs. During deep-fat frying, the oxidation of 2,4-decadienal, a lipid-derived aldehyde, can produce trans-4,5-epoxy-trans-2-decenal, which is noted for its contribution to the flavor of fried chicken. animbiosci.org
Oxidation of Furan (B31954) Derivatives (e.g., 2-methylfuran (B129897) leading to 4-oxo-2-pentenal)
The oxidation of furan derivatives is another significant pathway that can lead to the formation of related unsaturated dicarbonyl compounds. While not directly forming this compound, the oxidation of 2-methylfuran yields 4-oxo-2-pentenal (also known as 3-acetylacrolein), a structurally related α,β-unsaturated dicarbonyl. nih.govnih.govacs.org
This oxidation is catalyzed by cytochrome P450 enzymes in vivo and can also be achieved through chemical oxidation. nih.govnih.gov For example, the oxidation of 2-methylfuran with dimethyldioxirane or m-chloroperbenzoic acid can produce 4-oxo-2-pentenal. psu.edu This compound has been identified as a product of the photochemical oxidation of 2-methylfuran in the atmosphere. acs.orgcapes.gov.brresearchgate.net The formation of 4-oxo-2-pentenal is significant as it is a reactive metabolite that can interact with biological macromolecules. nih.govnih.govacs.org
The table below outlines the products from the oxidation of furan and its derivatives.
| Precursor | Oxidation Process | Major Product(s) |
| Furan | OH-initiated photo-oxidation | Butenedial |
| 2-Methylfuran | OH-initiated photo-oxidation / Cytochrome P450 metabolism | 4-oxo-2-pentenal |
| 3-Methylfuran | OH-initiated photo-oxidation | 2-Methylbutenedial |
Data sourced from various studies on furan oxidation. nih.govpsu.educapes.gov.brresearchgate.netresearchgate.net
Chemical Reactivity and Transformation Studies of 4,5 Epoxy 2 Pentenal
Electrophilic Reactivity with Nucleophiles
4,5-Epoxy-2-pentenal is a bifunctional electrophile, containing both an α,β-unsaturated aldehyde and an epoxide group. ontosight.ai This structure makes it highly reactive towards a variety of nucleophiles. ontosight.aipolymerinnovationblog.com The epoxide ring, a strained three-membered ether, is susceptible to ring-opening reactions, while the conjugated system of the aldehyde is prone to Michael addition and reactions at the carbonyl carbon. polymerinnovationblog.comuci.edu
Reactions with Amino Compounds
The amino group is a potent nucleophile that readily reacts with this compound. These reactions are significant in the context of food chemistry and toxicology, as they can lead to the modification of amino acids, proteins, and other nitrogen-containing biomolecules.
Research has shown that 4,5-epoxy-2-alkenals, including this compound, react with 2-aminoimidazoles. acs.orgacs.orgnih.govablesci.com For instance, the reaction of 2-amino-1-methylbenzimidazole (B158349) (AMBI) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) with a range of reactive carbonyls, including 4,5-epoxy-2-alkenals, results in the formation of fluorescent adducts. acs.orgnih.govablesci.com In a model system using 2-pentenal, a structurally related α,β-unsaturated aldehyde, the reaction with AMBI produced a stable tricyclic adduct, identified as 2,10-dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole. acs.orgacs.org This reaction proceeds through an initial imine formation between the amino group of the 2-aminoimidazole and the aldehyde, followed by an intramolecular cyclization. rsc.org The high reactivity of 4,5-epoxy-2-alkenals in these reactions suggests their potential to scavenge 2-aminoimidazoles, which has implications for reducing the levels of certain heterocyclic aromatic amines in foods. acs.orgacs.orgnih.gov
Table 1: Reactivity of 2-Aminoimidazoles with Various Carbonyl Compounds
| 2-Aminoimidazole | Carbonyl Compound | Result | Reference |
| AMBI | 4,5-Epoxy-2-alkenals | Formation of fluorescent adducts | acs.orgnih.gov |
| PhIP | 4,5-Epoxy-2-alkenals | Formation of fluorescent adducts | acs.orgnih.gov |
| AMBI | 2-Pentenal | Formation of 2,10-dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole | acs.org |
4,5-Epoxy-2-alkenals are capable of inducing the Strecker-type degradation of amino acids, such as phenylalanine, at physiological temperatures (37°C). researchgate.netcapes.gov.br This reaction is a significant pathway for the formation of flavor and aroma compounds in food. The reaction between 4,5-epoxy-2-alkenals and phenylalanine yields several products, including the Strecker aldehyde phenylacetaldehyde, N-substituted 2-(1-hydroxyalkyl)pyrroles, N-substituted pyrroles, and 2-alkylpyridines. researchgate.netcapes.gov.br
The proposed mechanism involves the formation of an imine between the amino acid and the aldehyde group of the epoxyalkenal. researchgate.netcapes.gov.br This is followed by decarboxylation and hydrolysis to produce phenylacetaldehyde. researchgate.netcapes.gov.br This reaction pathway is analogous to the Maillard reaction, demonstrating an important interplay between lipid oxidation and non-enzymatic browning. researchgate.netcapes.gov.br Studies comparing the reactivity of 4,5-epoxy-2-alkenals with other lipid oxidation products, like 4-hydroxy-2-nonenal, have shown that both can degrade phenylalanine to a similar extent, suggesting that this is a general reaction for α,β-unsaturated aldehydes derived from lipid oxidation. nih.gov Furthermore, research has shown that 4,5-epoxy-2-decenal can convert phenylalanine into its corresponding α-keto acid, phenylpyruvic acid, as an alternative to Strecker degradation. researchgate.net
Table 2: Products of the Reaction between 4,5-Epoxy-2-alkenals and Phenylalanine
| Product | Reaction Conditions | Reference |
| Phenylacetaldehyde (Strecker aldehyde) | 37°C, pH 6-7 | researchgate.netcapes.gov.br |
| N-substituted 2-(1-hydroxyalkyl)pyrroles | - | researchgate.netcapes.gov.br |
| N-substituted pyrroles | - | researchgate.netcapes.gov.br |
| 2-Alkylpyridines | - | researchgate.netcapes.gov.br |
| Phenylpyruvic acid | pH 3 | researchgate.net |
The amino group of phosphatidylethanolamine (B1630911) (PE) can be covalently modified by lipid-derived reactive aldehydes, including 4,5-epoxy-2-alkenals. nih.govmdpi.comnih.gov The reaction between 4,5(E)-epoxy-2(E)-heptenal and PE initially forms an imine, which then evolves to produce two main products: phosphatidylethanolpyrroles (PEPs) and phosphatidylethanol-2-(1-hydroxypropyl)pyrroles (PEHPs). nih.gov While PEPs are relatively stable, PEHPs have been observed to polymerize, contributing to browning and fluorescence development. nih.gov This modification of aminophospholipids by lipid oxidation products is analogous to the modification of proteins and can have significant implications for cell membrane structure and function. nih.govmdpi.comvetmeduni.ac.at The competition between aminophospholipids and proteins for these reactive aldehydes is an important area of study in understanding the cellular effects of oxidative stress. nih.gov
Reactions with Hydroxyl Compounds
Phenolic compounds can act as nucleophiles and react with α,β-unsaturated aldehydes like this compound. This reactivity forms the basis of their ability to "scavenge" or trap these reactive carbonyl species. researchgate.netnih.govcsic.escsic.esresearchgate.net The effectiveness of a phenolic compound as a carbonyl scavenger is related to its chemical structure. researchgate.netnih.govcsic.es
Studies on the degradation of phenylalanine in the presence of various lipid-derived carbonyls, including 4,5-epoxy-2-heptenal and 4,5-epoxy-2-decenal, have shown that certain phenolic compounds can protect the amino acid from modification. researchgate.netnih.govcsic.es This protection is attributed to the rapid reaction between the phenolic compound and the carbonyl, which outcompetes the reaction with the amino acid. csic.es Flavan-3-ols, such as catechin (B1668976) and epicatechin, have been identified as particularly effective scavengers of these epoxyalkenals. researchgate.netnih.govcsic.escsic.es The high electron density in the A ring of flavan-3-ols is thought to contribute to their high reactivity towards these electrophilic aldehydes. csic.es This carbonyl-scavenging activity of phenolic compounds represents a crucial protective mechanism against the potentially deleterious reactions of lipid-derived aldehydes in biological systems and food. nih.govcsic.es
Epoxide Ring Chemistry
The three-membered ether ring, or epoxide, of this compound is strained and thus susceptible to ring-opening reactions. youtube.com This reactivity is a cornerstone of its chemical utility.
Nucleophilic Ring-Opening Reactions
The epoxide ring of this compound can be opened by a variety of nucleophiles. youtube.commasterorganicchemistry.com These reactions typically proceed via an S\N2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.comaakash.ac.in The regioselectivity of the attack depends on the reaction conditions.
Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. libretexts.orgwur.nl Common nucleophiles used in these reactions include Grignard reagents, organolithium compounds, alkoxides, and amines. masterorganicchemistry.comaakash.ac.in The initial product is an alkoxide, which is subsequently protonated to yield a 1,2-disubstituted product. masterorganicchemistry.comwur.nl
| Nucleophile | Product Structure | Reaction Conditions |
| Grignard Reagents (R-MgX) | Primary alcohol with extended carbon chain | Basic/Neutral, followed by acid workup masterorganicchemistry.comaakash.ac.in |
| Alkoxides (R-O⁻) | Ether-alcohol | Basic/Neutral masterorganicchemistry.com |
| Amines (R-NH₂) | Amino-alcohol | Basic/Neutral |
| Hydroxide (OH⁻) | 1,2-diol | Basic libretexts.org |
This table summarizes common nucleophiles and the expected products from the ring-opening of an epoxide under basic or neutral conditions.
In contrast, acid-catalyzed ring-opening reactions proceed through a different mechanism. The epoxide oxygen is first protonated by the acid, creating a better leaving group. aakash.ac.inlibretexts.org The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. aakash.ac.inlibretexts.org This process can be described as a hybrid between an S\N1 and S\N2 mechanism. libretexts.org
| Catalyst | Nucleophile | Product Structure |
| Acid (e.g., H₂SO₄) | Water (H₂O) | 1,2-diol (trans) libretexts.org |
| Acid (e.g., HBr) | Bromide (Br⁻) | Halo-alcohol |
| Acid (e.g., H₂SO₄) | Alcohol (R-OH) | Alkoxy-alcohol |
This table illustrates the outcomes of acid-catalyzed nucleophilic ring-opening of an epoxide.
Enzymatic Hydrolysis by Epoxide Hydrolases
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. wikipedia.orgresearchgate.net This transformation is a critical detoxification pathway in biological systems, as epoxides can be reactive and potentially toxic compounds. wikipedia.org The enzymatic reaction involves the addition of a water molecule to the epoxide ring, resulting in a trans-diol. researchgate.net
The mechanism of many epoxide hydrolases involves a catalytic triad (B1167595) of amino acid residues, often including an aspartate, a histidine, and another acidic residue. wur.nlmdpi.com The reaction proceeds in two main steps: first, a nucleophilic attack by an aspartate residue on a carbon of the oxirane ring forms a covalent ester intermediate. In the second step, a water molecule, activated by the histidine residue, hydrolyzes this intermediate to release the diol product. mdpi.com
Studies have shown that different epoxide hydrolases exhibit varying substrate specificities and stereoselectivities. mdpi.com For instance, some microbial EHs have been identified that can hydrolyze cyclic meso-epoxides to produce enantiomerically enriched vicinal diols. researchgate.net However, research on the specific interaction of this compound with human epoxide hydrolase has indicated that it may not be a substrate for this particular enzyme. researchgate.net
Reactivity of the Unsaturated Aldehyde Moiety
The α,β-unsaturated aldehyde portion of this compound provides additional avenues for chemical transformations, distinct from the epoxide ring chemistry.
Dienophile Activity in Diels-Alder Reactions
The carbon-carbon double bond in the α,β-unsaturated aldehyde system of this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction involves the interaction of the dienophile with a conjugated diene to form a six-membered ring. wikipedia.orgpressbooks.pub The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing aldehyde group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. pressbooks.publibretexts.org For a dienophile like this compound, the reaction with a diene such as cyclopentadiene (B3395910) would be expected to favor the formation of the endo product due to secondary orbital interactions in the transition state. pressbooks.pub
| Diene | Dienophile | Product |
| 1,3-Butadiene | This compound | Substituted cyclohexene |
| Cyclopentadiene | This compound | Bicyclic adduct (e.g., substituted norbornene) |
This table provides examples of potential Diels-Alder reactions involving this compound as the dienophile.
Wittig Condensation Pathways
The aldehyde functional group of this compound is susceptible to nucleophilic attack by phosphorus ylides, also known as Wittig reagents, in a Wittig reaction. wikipedia.orglibretexts.org This reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide. libretexts.orgresearchgate.net
A key advantage of the Wittig reaction is that it forms the double bond at a specific location, avoiding the mixtures of isomers that can result from other elimination reactions. libretexts.org The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z alkene) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically yield the Z-alkene. wikipedia.org
| Ylide Type | Expected Major Product Stereochemistry |
| Stabilized Ylide | E-alkene |
| Non-stabilized Ylide | Z-alkene |
This table shows the general stereochemical preference of Wittig reactions based on the type of ylide used.
Cis-Trans Isomerization of the Double Bond
The double bond in the α,β-unsaturated aldehyde moiety of this compound can exist as either the cis (Z) or trans (E) isomer. pressbooks.publibretexts.org Interconversion between these isomers, known as cis-trans isomerization, can occur under certain conditions, such as exposure to heat or light, or through catalysis. acs.org
For isomerization to occur, the pi bond of the alkene must be temporarily broken, allowing for rotation around the sigma bond, followed by reformation of the pi bond in the opposite configuration. fiveable.me This process requires overcoming a significant energy barrier. Catalysts, such as iodine, can facilitate this process by providing a lower energy reaction pathway. uregina.ca For example, iodine can add to the double bond to form a radical intermediate, which can then undergo rotation before eliminating the iodine catalyst to form the isomerized alkene. uregina.ca Studies on similar unsaturated carbonyl compounds, like 4-oxo-2-pentenal, have shown that trans/cis isomerization can be a significant pathway upon photolysis. acs.org
Oxidative Transformations and Fragmentation Reactions
As a reactive carbonyl species, this compound is involved in oxidative processes, particularly those related to lipid peroxidation. mdpi.com While specific quantitative data on the oxidative fragmentation of this compound is limited, its reactivity can be inferred from studies on analogous compounds such as other epoxyalkenals and unsaturated dicarbonyls. The presence of both an aldehyde and an epoxide group provides multiple sites for oxidative attack.
The aldehyde group can undergo oxidation to a carboxylic acid. copernicus.org The epoxide ring is also susceptible to cleavage. Mass spectrometry studies of similar epoxysterols have shown that fragmentation can occur via a transannular cleavage of the epoxide ring. nih.gov For instance, the electron ionization mass spectra of 4,5-epoxysterol derivatives show significant fragmentation involving the cleavage of the steroid ring A. nih.gov This suggests that under certain conditions, the epoxide ring of this compound could undergo similar cleavage, leading to various smaller, oxygenated fragments.
The photolysis of structurally related compounds like 4-oxo-2-pentenal has been studied, revealing potential degradation pathways. These include photoinduced intramolecular rearrangement and radical formation channels, which involve the breaking of C-C bonds within the conjugated system. libretexts.org It is plausible that this compound undergoes analogous fragmentation upon exposure to sufficient energy, leading to a variety of smaller molecules.
The table below summarizes potential fragmentation products of epoxyalkenals based on mass spectrometry data from related compounds.
| Precursor Type | Fragmentation Observation | Potential Fragment Structures |
| 4,5-Epoxysterols (as TMS ethers) | Transannular cleavage of epoxide ring | Fragment ions at m/z 403 and 404 |
| 4,5-Epoxysterols (as acetate (B1210297)/trifluoroacetate) | Cleavage of steroid ring A | Fragment ion at m/z 332 |
| Epoxyalcohol derivatives | Fragmentation at the epoxyalcohol moiety | Various, e.g., ion at m/z 153 from 7,5-HEpTE |
This table is illustrative and based on data from structurally related compounds to infer potential fragmentation pathways of this compound.
Formation of Heterocyclic Derivatives
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are significant in flavor chemistry and other fields.
The reaction between 4,5-epoxy-2-alkenals, such as this compound, and amino acids can lead to the formation of 2-alkylpyridines. acs.orgnih.gov This transformation is a notable example of the interplay between lipid oxidation products and the Maillard reaction. acs.org The reaction proceeds through a Strecker-type degradation of the amino acid. acs.orgnih.gov An initial imine is formed, which then undergoes decarboxylation and hydrolysis. acs.org This process also yields a hydroxyl amino derivative, which is the key intermediate in the formation of the 2-alkylpyridine ring. acs.orgnih.gov
Studies on the reaction of 4,5-epoxy-2-alkenals with phenylalanine have shown that this reaction occurs at a relatively low temperature of 37°C and at a pH of 6-7. acs.orgnih.gov The yield of 2-alkylpyridines is influenced by the reaction conditions, including pH and the specific amino acid involved. For example, in studies with 2,4-decadienal (a related precursor), the highest yield of 2-pentylpyridine (B1580524) was observed at a pH of 9. researchgate.net
The table below presents research findings on the formation of 2-alkylpyridines from related epoxyalkenals and other precursors under various conditions.
| Precursor(s) | Amino Acid/Ammonia (B1221849) Source | pH | Temperature (°C) | Major Products |
| 4,5-Epoxy-2-alkenals | Phenylalanine | 6-7 | 37 | 2-Alkylpyridines, Phenylacetaldehyde |
| 2,4-Decadienal | Ammonia, various amino acids | 9 | Not specified | 2-Pentylpyridine |
| 2-Pentenal | Methionine or Cysteine | Not specified | 140 | Alkylpyridines |
This table includes data from studies on 4,5-epoxy-2-alkenals and similar compounds to illustrate the conditions for 2-alkylpyridine formation.
Research has identified 4,5-epoxy-2-alkenals as main precursors for the formation of 3-hydroxypyridines in the presence of ammonia-producing compounds. researchgate.net This reaction typically requires temperatures higher than 100°C and occurs at slightly basic pH values. researchgate.net The proposed reaction pathway explains the formation of these compounds within the broader context of the lipid oxidation pathway. researchgate.net The activation energy for the formation of 3-hydroxypyridines from these precursors has been estimated to be around 50 kJ/mol. researchgate.net
The table below summarizes the conditions and findings for the synthesis of 3-hydroxypyridines from relevant precursors.
| Precursor(s) | Ammonia Source | pH | Temperature (°C) | Yield/Observations |
| 4,5-Epoxy-2-alkenals, 2,4-Alkadienals | Ammonia-producing compounds | Slightly basic | >100 | Main precursors identified; Eₐ ≈ 50 kJ/mol |
| Furan-2-carboxylic acid amide | Ammonia | Not specified | 230 | 60% yield of 2-amino-3-hydroxypyridine (B21099) |
| Furan-2-carboxylic acid ethyl ester | Ammonia | Not specified | 230 | ~50% crude yield of 2-amino-3-hydroxypyridine |
This table provides data on the synthesis of 3-hydroxypyridines from identified precursors and related compounds to illustrate reaction conditions and potential yields.
Metabolic Pathways and Biotransformation of 4,5 Epoxy 2 Pentenal Analogues
Enzymatic Conversion Mechanisms
Enzymes play a crucial role in the metabolism of epoxy-oxylipins, primarily through detoxification pathways that convert the reactive epoxide moiety into more stable forms.
Epoxide hydrolases (EHs) are the primary enzymes responsible for the catabolism of epoxy fatty acids and their derivatives. ucanr.eduresearchgate.net They catalyze the addition of water to the epoxide ring, resulting in the formation of corresponding vicinal diols. ucanr.edu This hydration reaction is a critical detoxification step, as the resulting diol products generally exhibit significantly reduced biological activity compared to their parent epoxides. nih.gov
Two main forms of epoxide hydrolase are involved in this process:
Soluble Epoxide Hydrolase (sEH): This enzyme is found in the cytosol and is highly efficient in hydrolyzing a wide range of fatty acid epoxides. ucanr.edunih.gov sEH rapidly converts epoxides like epoxyeicosatrienoic acids (EETs) and epoxyoctadecenoic acids (EpOMEs) into their corresponding dihydroxyeicosatrienoic acids (DHETs) and dihydroxy-octadecenoic acids (DiHOMEs), respectively. nih.govresearchgate.net The kinetic efficiency of sEH with epoxy-fatty acids is approximately 100-fold higher than that of microsomal epoxide hydrolase (mEH), making it the major contributor to their metabolism in most tissues. ucanr.edu
The enzymatic action of EHs is a key regulatory mechanism controlling the levels and signaling functions of endogenous epoxy-oxylipins. ucanr.edu
Table 1: Key Enzymes in Epoxy-Oxylipin Metabolism
| Enzyme Family | Specific Enzyme | Primary Substrate(s) | Primary Product(s) |
| Epoxide Hydrolase | Soluble Epoxide Hydrolase (sEH) | Epoxyeicosatrienoic acids (EETs), Epoxyoctadecenoic acids (EpOMEs) | Dihydroxyeicosatrienoic acids (DHETs), Dihydroxy-octadecenoic acids (DiHOMEs) |
| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | Xenobiotic epoxides, Steroid epoxides, Epoxy-fatty acids (lower efficiency) | Corresponding diols |
| Cytochrome P450 | CYP Epoxygenases (various isoforms) | Polyunsaturated Fatty Acids (PUFAs) like AA, LA, EPA, DHA | Epoxy-fatty acids (EETs, EpOMEs, EpETEs, EpDPEs) |
The precursors to epoxy-aldehydes like 4,5-Epoxy-2-pentenal are epoxy-fatty acids, which are primarily synthesized by cytochrome P450 (CYP) enzymes. nih.govnih.gov These heme-containing enzymes, often called epoxygenases, metabolize polyunsaturated fatty acids (PUFAs) by adding an oxygen atom across one of the double bonds to form an epoxide. mdpi.comwikipedia.org
The major PUFA substrates for CYP epoxygenases include:
Arachidonic Acid (AA): Metabolized to epoxyeicosatrienoic acids (EETs). nih.govnih.gov
Linoleic Acid (LA): Converted to epoxyoctadecenoic acids (EpOMEs), also known as leukotoxins. nih.gov
Eicosapentaenoic Acid (EPA): Metabolized to epoxyeicosatetraenoic acids (EpETEs). nih.gov
Docosahexaenoic Acid (DHA): Converted to epoxydocosapentaenoic acids (EpDPEs). nih.govnih.gov
The epoxygenation pathway is a significant route for PUFA metabolism, producing lipid mediators with diverse biological functions. mdpi.comnih.gov The subsequent oxidation or degradation of these epoxy-fatty acids can lead to the formation of reactive epoxy-aldehydes. For instance, the lipid hydroperoxide of linoleic acid, 13-hydroperoxy-octadecadienoic acid (13-HPODE), can decompose to form 4,5-epoxy-2(E)-decenal (EDE), an analogue of this compound. acs.org
Non-Enzymatic Biotransformations
Due to their electrophilic nature, containing both an epoxide and an α,β-unsaturated aldehyde, this compound and its analogues are highly reactive towards nucleophilic sites in biological macromolecules. These non-enzymatic reactions lead to the formation of various adducts.
Lipid peroxidation-derived aldehydes, including epoxy-alkenals, can react with DNA bases to form bulky exocyclic adducts, which are implicated in mutagenesis and carcinogenesis. nih.govscielo.br 4,5-Epoxy-2-alkenals are known to be genotoxic, forming covalent adducts with nucleobases. scielo.br
Studies on 4,5-epoxy-2(E)-decenal, a longer-chain analogue, have shown that it reacts with 2'-deoxyguanosine (B1662781) and 2'-deoxyadenosine (B1664071) to form etheno-type adducts. nih.gov For example, the reaction with 2'-deoxyguanosine can yield 1,N2-etheno-2'-deoxyguanosine adducts. nih.govresearchgate.net The mechanism involves the reaction of the aldehyde with the exocyclic amino group of the DNA base, followed by attack from the endocyclic nitrogen onto the epoxide ring, leading to a stable, cyclic adduct. scielo.brresearchgate.net The high reactivity of 4-oxo-2-alkenals, which can be formed from epoxy-alkenals, with 2'-deoxyguanosine (dG) to form stable adducts has also been extensively documented. nih.gov
Table 2: Examples of DNA Adducts from Epoxy-Alkenal Analogues
| Reactant | DNA Base | Adduct Type/Name |
| 4,5-Epoxy-2(E)-decenal | 2'-Deoxyguanosine (dG) | 1,N2-etheno-dG |
| 4,5-Epoxy-2(E)-decenal | 2'-Deoxyadenosine (dA) | 1,N6-etheno-dA |
| Crotonaldehyde (α,β-unsaturated aldehyde) | 2'-Deoxyguanosine (dG) | 1,N2-propano-dG |
The electrophilic centers of 4,5-epoxy-2-alkenals readily react with nucleophilic amino acid residues in proteins, particularly lysine (B10760008), histidine, and cysteine. These interactions can lead to protein modification, cross-linking, and the formation of various degradation products.
One significant reaction is a Strecker-type degradation of amino acids. researchgate.net Studies involving the reaction of 4,5-epoxy-2-alkenals with phenylalanine at physiological temperatures (37°C) have demonstrated the formation of the corresponding Strecker aldehyde, phenylacetaldehyde. researchgate.net This reaction is proposed to proceed through the formation of an imine, followed by decarboxylation and hydrolysis. researchgate.net
In addition to Strecker aldehydes, these reactions can yield a variety of other products, including:
N-substituted 2-alkylpyrroles: Formed via a pathway that involves the loss of one carbon atom from the epoxy-alkenal. nih.gov
2-Alkylpyridines: Originate from a hydroxyl amino derivative produced during the Strecker-type degradation. researchgate.net
α-Keto Acids: In an alternative pathway that does not involve decarboxylation, 4,5-epoxy-2-decenal has been shown to convert phenylalanine into its corresponding α-keto acid, phenylpyruvic acid. researchgate.net
The high reactivity of these epoxy-aldehydes means they are often found in low concentrations in vivo, as they are rapidly consumed through these adduction reactions. nih.gov
Table 3: Products from the Reaction of 4,5-Epoxy-2-Alkenals with Phenylalanine
| Reactant(s) | Reaction Type | Major Products |
| 4,5-Epoxy-2-alkenal + Phenylalanine | Strecker-type Degradation | Phenylacetaldehyde (Strecker aldehyde), N-substituted 2-alkylpyrroles, 2-Alkylpyridines |
| 4,5-Epoxy-2-decenal + Phenylalanine | α-Keto Acid Formation | Phenylpyruvic acid |
The covalent modification of biomolecules by reactive carbonyl species (RCS) derived from lipid peroxidation is a key mechanism of cellular damage during oxidative stress. acs.org this compound and its analogues are bifunctional electrophiles, meaning they have two reactive sites that can form covalent bonds with nucleophiles. acs.org
The reaction of these epoxy-aldehydes with cellular components like proteins and glutathione (B108866) leads to the formation of stable adducts. acs.org For example, the reaction of 4,5-epoxy-2-alkenals with amino compounds can produce stable heterocyclic structures, such as N-substituted pyrroles. nih.gov Similarly, reactions with other nucleophiles, like the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), also result in the formation of stable heterocyclic adducts. rsc.org
These adduction reactions represent a significant pathway for the biotransformation and detoxification of lipid-derived reactive aldehydes, but they also contribute to the alteration of protein structure and function, potentially leading to downstream pathological effects. acs.org The formation of these adducts serves as a biomarker for lipid peroxidation and oxidative damage.
Analytical Methodologies for 4,5 Epoxy 2 Pentenal and Its Derivatives
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 4,5-epoxy-2-pentenal from complex mixtures, a necessary step for accurate quantification and identification. edqm.eu These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govbiosciencejournals.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of ionized fragments. biosciencejournals.comresearchgate.net This combination allows for both the separation and identification of individual components within a complex sample. researchgate.net
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique often coupled with GC-MS for the analysis of volatile organic compounds (VOCs). researchgate.netfrontiersin.orgchromatographyonline.com This method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace above a solid or liquid sample. researchgate.netfrontiersin.orgchromatographyonline.com Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. researchgate.netfrontiersin.org The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation and analysis by MS. frontiersin.orgchromatographyonline.com
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. frontiersin.orgmdpi.com For instance, a common fiber used is coated with polydimethylsiloxane (B3030410) (PDMS). nih.gov Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. frontiersin.orgmdpi.com HS-SPME-GC-MS has been successfully applied to characterize the volatile profiles of various complex matrices. nih.govchromatographyonline.com
Table 1: Key Parameters in HS-SPME-GC-MS Analysis
| Parameter | Description | Common Settings/Options |
| Fiber Coating | The type of polymeric coating on the SPME fiber determines its selectivity for different analytes. | Polydimethylsiloxane (PDMS), Carboxen/PDMS (CAR/PDMS), Divinylbenzene/CAR/PDMS |
| Extraction Time | The duration the fiber is exposed to the sample headspace, allowing for analyte adsorption. | Typically ranges from 15 to 60 minutes. |
| Extraction Temperature | The temperature at which the sample is maintained during extraction, affecting analyte volatility. | Often optimized between 30°C and 80°C. |
| Desorption Time | The time the fiber spends in the GC injector to release the adsorbed analytes. | Usually short, in the range of 1 to 5 minutes. |
| GC Column | The capillary column used for separating the volatile compounds. | DB-WAX, HP-5 MS, or similar capillary columns. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective analytical technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. wikipedia.orgsigmaaldrich.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgmeasurlabs.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. measurlabs.com Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. measurlabs.com
The eluent from the LC column is then introduced into the mass spectrometer. wikipedia.org Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which significantly enhances selectivity and is particularly useful for identifying and quantifying trace-level compounds in complex biological and environmental samples. measurlabs.comnih.gov LC-MS/MS has been employed for the analysis of various epoxy compounds and their derivatives, providing valuable insights into their metabolic pathways and presence in biological systems. nih.govnih.gov The development of specific LC-MS/MS methods allows for the sensitive detection of epoxides and their diol derivatives. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its adducts. These methods provide detailed information about the functional groups and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR for adduct identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules. marinelipids.ca It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). marinelipids.camdpi.com In the context of this compound, NMR is crucial for identifying the products of its reactions with other molecules, such as amino acids and nucleosides, forming various adducts. csic.esnih.gov
For instance, ¹H-NMR can be used to identify the protons associated with the epoxy ring and the aldehyde group. The chemical shifts of epoxy protons typically appear in the range of 2.8 to 3.2 ppm. marinelipids.ca ¹³C-NMR provides complementary information about the carbon skeleton of the molecule. mdpi.com Studies have utilized NMR to characterize adducts formed from the reaction of epoxyalkenals with compounds like phenylalanine methyl ester, helping to elucidate the reaction mechanisms. csic.es The formation of etheno adducts with deoxyguanosine, for example, has been investigated using NMR to understand their conformational properties in DNA. nih.govvanderbilt.edu
Table 2: Representative NMR Chemical Shifts for Epoxy Compounds
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Epoxy Protons | ~2.8 - 3.2 | marinelipids.ca |
| ¹³C | Epoxy Carbons | ~47 - 55 | mdpi.com |
| ¹H | Aldehyde Proton | ~9.5 - 9.7 | |
| ¹³C | Aldehyde Carbon | ~190 - 200 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. mdpi.comfrontiersin.org Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. researchgate.net
For this compound and its derivatives, FTIR can confirm the presence of key functional groups. The characteristic absorption band for the C=O stretch of the aldehyde group typically appears around 1738 cm⁻¹. mdpi.com The epoxy group (oxirane ring) shows characteristic absorption bands, for instance, a peak around 914 cm⁻¹ can be attributed to the epoxide ring. researchgate.net The O-H stretching of a hydroxyl group, which may be present in reaction products or unclosed epoxy groups, is observed as a broad band around 3300-3500 cm⁻¹. mdpi.comresearchgate.net FTIR has been used to characterize synthesized epoxy prepolymers and to study the degradation of epoxy resins. mdpi.comnih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound and Related Structures
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |
| Aldehyde (C=O) | Stretching | ~1738 | mdpi.com |
| Epoxide Ring (C-O-C) | Stretching/Bending | ~914 | researchgate.net |
| Hydroxyl (O-H) | Stretching | ~3324 - 3425 | mdpi.comresearchgate.net |
| Alkene (C=C) | Stretching | ~1608 | researchgate.net |
| Aliphatic (C-H) | Stretching | ~2845 - 2973 | mdpi.com |
UV/Visible Absorption Spectroscopy
The analysis of this compound and related unsaturated aldehydes can be performed using UV/Visible absorption spectroscopy. This technique provides information about the electronic transitions within a molecule, which are influenced by the presence of chromophores, such as carbon-carbon and carbon-oxygen double bonds.
The gas-phase UV/visible absorption spectrum of a related compound, 4-oxo-2-pentenal, reveals distinct absorption bands. A strong absorption occurs in the shorter wavelength region, corresponding to a π → π* transition, while broader and weaker absorption bands are observed at longer wavelengths, likely arising from two partially overlapping n → π* transitions. acs.org This pattern is characteristic of molecules containing both C=C and C=O chromophores. For instance, the two n→π* bands for a saturated dialdehyde (B1249045) like methylglyoxal (B44143) peak at 290 and 430 nm. acs.orgresearchgate.net
In conjugated systems, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the extent of conjugation increases. libretexts.orgup.ac.za For example, a simple C=C double bond in ethene absorbs at 171 nm, whereas the conjugated diene buta-1,3-diene absorbs at 217 nm. libretexts.org The presence of both a double bond and a carbonyl group in conjugation, as seen in α,β-unsaturated aldehydes, influences the position and intensity of these absorption bands.
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert Law (A = εlc), where A is the absorbance, l is the path length, and c is the concentration. libretexts.org This allows for the quantitative determination of the compound's concentration in a solution. libretexts.org
Table 1: UV Absorption Maxima for Selected Alkenals
| Compound | Wavelength (λmax) | Transition Type | Reference |
|---|---|---|---|
| Ethene | 171 nm | π → π* | libretexts.org |
| Buta-1,3-diene | 217 nm | π → π* | libretexts.org |
| Ethanal | 180 nm, 290 nm | π → π, n → π | libretexts.org |
| 4-Oxo-2-pentenal | 190-250 nm | π → π* | acs.org |
| 4-Oxo-2-pentenal | >250 nm | n → π* | acs.org |
Cavity Ring-Down Spectroscopy for Gas-Phase Photolysis
Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used for detecting trace gases and studying gas-phase chemical reactions, including photolysis. process-insights.commdpi.com It overcomes limitations of conventional absorption spectroscopy by utilizing a high-finesse optical cavity, which dramatically increases the effective path length of the light through the sample. ustc.edu.cn
In CRDS, a laser pulse is injected into a resonant cavity defined by two highly reflective mirrors. The light bounces back and forth, and its intensity decays exponentially over time as it is absorbed by the sample gas and due to mirror losses. process-insights.comustc.edu.cn The rate of this decay, or "ring-down time," is measured. process-insights.com Because the decay rate is independent of the initial laser intensity, CRDS is immune to laser power fluctuations, leading to significantly improved sensitivity. ustc.edu.cn
This technique has been applied to study the gas-phase photolysis of related compounds like 4-oxo-2-pentenal. acs.org By photolyzing the parent molecule with a laser at specific wavelengths (e.g., 193, 248, 308, and 351 nm) and using CRDS to probe for photoproducts, researchers can determine product channels and quantum yields. acs.org For instance, the HCO radical was identified as a photodissociation product of 4-oxo-2-pentenal at 193 and 248 nm, and its quantum yields were measured. acs.org
Table 2: Key Features of Cavity Ring-Down Spectroscopy
| Feature | Description | Reference |
|---|---|---|
| Principle | Measures the decay rate (ring-down time) of light in a high-finesse optical cavity. | process-insights.comustc.edu.cn |
| Sensitivity | High sensitivity due to long effective path length and immunity to laser power noise. | ustc.edu.cn |
| Application | Detection of trace gases, isotopes, and study of gas-phase reaction kinetics and photolysis. | acs.orgprocess-insights.commdpi.com |
| Measurement | Time-based measurement of absorption, rather than intensity-based. | mdpi.com |
Targeted Detection of Adducts and Metabolites
Isotope Labeling and Mass Spectrometric Identification
Isotope labeling combined with mass spectrometry is a powerful strategy for the identification and quantification of adducts and metabolites derived from reactive compounds like this compound. nih.govsilantes.com This method involves introducing a stable isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) into the molecule of interest. silantes.com The labeled compound is chemically identical to its unlabeled counterpart but has a different mass, allowing it to be distinguished by a mass spectrometer. nih.gov
This approach is particularly useful for differentiating between exogenously administered compounds and their endogenously formed equivalents. nih.gov For example, in studies of 1,3-butadiene, a precursor to epoxy-alkenals, deuterium-labeled butadiene (BD-d₆) was used. Metabolites and DNA adducts formed from the labeled butadiene could be readily identified by their increased molecular weight. nih.gov
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides accurate mass measurements, which aids in the structural elucidation of the detected adducts and metabolites. nih.gov Tandem mass spectrometry (MS/MS) further helps in characterizing these molecules by fragmenting the parent ion and analyzing the resulting product ions. nih.gov For instance, in the analysis of DNA adducts, a common fragmentation pattern involves the loss of the deoxyribose sugar, yielding a protonated nucleobase adduct.
Immuno-chemical Detection Methods (e.g., ³²P-postlabeling, immunostaining)
Immuno-chemical methods provide highly sensitive alternatives for detecting DNA adducts, particularly when the adducts are present at very low levels.
³²P-postlabeling is an exceptionally sensitive technique for detecting DNA damage caused by genotoxic chemicals. nih.gov The method involves several key steps:
DNA is enzymatically digested into individual deoxynucleoside 3'-monophosphates.
These mononucleotides are then radioactively labeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]-adenosine triphosphate (ATP). nih.gov
The resulting ³²P-labeled adducted nucleotides are separated from the normal, unlabeled nucleotides, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.net
The ³²P-postlabeling assay can detect as few as one adduct in 10⁷ to 10⁸ normal nucleotides, with enhancement procedures improving this to one adduct in 10¹⁰ nucleotides. nih.gov This sensitivity makes it suitable for human biomonitoring studies using small amounts of DNA from accessible tissues. nih.gov It has been used to detect DNA adducts formed from various lipid peroxidation products. researchgate.net
Immunostaining methods, such as immunohistochemistry (IHC), utilize antibodies that specifically recognize and bind to a particular DNA adduct. This allows for the visualization and localization of adducts within cells and tissues. While traditional methods like mass spectrometry require larger amounts of DNA, immunostaining can be applied to smaller samples. researchgate.net The development of quantitative immunohistochemical methods is an ongoing area of research to allow for more precise measurement of adduct levels in population-based studies. researchgate.net
Table 3: Comparison of Adduct Detection Methods
| Method | Principle | Sensitivity | Key Advantage | Reference |
|---|---|---|---|---|
| Isotope Labeling MS | Mass differentiation of labeled vs. unlabeled adducts. | High | Differentiates exogenous vs. endogenous sources. | nih.gov |
| ³²P-Postlabeling | Radioactive labeling of adducted nucleotides. | Extremely High (1 in 10¹⁰) | Does not require prior knowledge of the adduct structure. | nih.gov |
| Immunostaining | Antibody-based detection of specific adducts. | High | Provides spatial information on adduct location in tissues. | researchgate.net |
Theoretical and Computational Chemistry of 4,5 Epoxy 2 Pentenal Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 4,5-Epoxy-2-pentenal are not found in the current body of research.
Analysis of Molecular Orbitals and Electron Density
The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding a molecule's reactivity in processes like cycloadditions or nucleophilic/electrophilic attacks. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. Furthermore, mapping the electron density and generating a Molecular Electrostatic Potential (MEP) plot would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is vital for predicting how this compound would interact with other reagents. Despite the utility of these analyses, published research containing HOMO-LUMO energy values or MEP maps specifically for this compound is absent.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and molecular systems over time.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules. An MD simulation of this compound would provide insights into its conformational flexibility, interactions with solvent molecules, and behavior under different temperatures and pressures. These simulations are commonly performed on large, cross-linked epoxy polymer networks to predict bulk material properties like the glass transition temperature and Young's modulus. However, MD studies focusing on the individual this compound molecule or its behavior in solution are not available.
Monte Carlo (MC) Simulations
Monte Carlo simulations use random sampling to obtain numerical results and are particularly useful for studying complex systems and processes like polymer curing. In the context of epoxy resins, MC methods have been used to simulate the formation of cross-linked networks and predict properties such as gel fraction and molecular weight distribution. A specific MC simulation for this compound systems has not been identified in the literature.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is instrumental in mapping out the reaction pathways and calculating the activation energies of transition states for chemical reactions. For this compound, this could involve studying its susceptibility to nucleophilic attack at the epoxide ring or the conjugated aldehyde system. While computational approaches have been successfully used to elucidate the mechanisms of intramolecular cycloadditions in related epoxy enolsilanes and ring-opening reactions in other epoxides, specific computational studies detailing the reaction mechanisms involving this compound are not present in the reviewed literature.
Due to the absence of this specific data, a comprehensive and scientifically accurate article on the theoretical and computational chemistry of this compound cannot be constructed at this time.
Role of 4,5 Epoxy 2 Pentenal in Precursor Product Relationships in Complex Systems
Contribution to Flavor Chemistry and Aroma Development
In the context of wine, particularly those aged in oak barrels, trans-4,5-epoxy-(E)-2-decenal has been identified as a contributor to the "woody" character, imparting a metallic odor. ives-openscience.eu Research has shown that the concentration of this compound in oak wood is influenced by toasting treatments. ives-openscience.eu When present in wines, even at low concentrations, it can alter the balance of the wine's fruity expression. ives-openscience.euresearchgate.net For example, in red wines, it can shift the perception from fresh fruit to cooked or dried fruit notes. researchgate.net The olfactory detection threshold for trans-4,5-epoxy-(E)-2-decenal in a model wine solution is 60 ng/L. ives-openscience.eunih.gov
Interplay with Lipid Oxidation and Maillard Reaction Pathways
4,5-Epoxy-2-pentenal is intrinsically linked to the chemical processes of lipid oxidation and the Maillard reaction, two of the most important pathways for flavor development in cooked foods.
Lipid oxidation is a primary source of 4,5-epoxy-2-alkenals. csic.es For example, the peroxidation of (n-3) fatty acids like linolenate can lead to the formation of compounds such as 4,5-epoxy hepta-2-enal. gerli.com Similarly, trans-4,5-epoxy-(E)-2-decenal is formed from the oxidation of linoleic acid. wikipedia.org This process is responsible for the "warmed-over flavor" in reheated meats, where an increase in hexanal (B45976) and trans-4,5-epoxy-(E)-2-decenal is observed. mdpi.com
Crucially, 4,5-epoxy-2-alkenals can participate in Strecker-type degradation reactions, which are a key part of the Maillard reaction. researchgate.net This demonstrates a significant interplay between lipid oxidation and the Maillard reaction, where products from one pathway can influence the other. researchgate.net In these reactions, 4,5-epoxy-2-alkenals react with amino acids, such as phenylalanine, to produce Strecker aldehydes (like phenylacetaldehyde) and other aroma compounds like 2-alkylpyridines. researchgate.net This interaction highlights that lipid oxidation products are not just end-points but can act as precursors in the complex web of Maillard chemistry. researchgate.netresearchgate.net Furthermore, these epoxy-alkenals are precursors to the formation of 3-hydroxypyridines when they react with ammonia-producing compounds at elevated temperatures. nih.gov
Formation of Specific Molecular Markers in Natural Products
The presence of this compound and its derivatives can serve as a specific molecular marker in certain natural products, indicating particular chemical processes or origins.
In Onions:
Recent studies have identified cis-4,5-epoxy-(E)-2-decenal as a volatile metabolite in pigmented onion bulbs. frontiersin.orgnih.gov Its concentration was found to be significantly higher in yellow onions compared to white and red varieties. frontiersin.orgnih.gov The presence of this compound, along with others, contributes to the differences in taste and aroma among various colored onions. frontiersin.org Research has also shown a negative correlation between the content of cis-4,5-epoxy-(E)-2-decenal and the antioxidant activity (as measured by ABTS assay) in onions. frontiersin.orgnih.gov
In Wine:
In the realm of enology, trans-4,5-epoxy-(E)-2-decenal is recognized as a significant compound derived from the aging of wine in oak barrels. ives-openscience.eu Its presence and concentration can indicate the type of barrel treatment (e.g., toasting level) and the influence of oak on the wine's aromatic profile. ives-openscience.eu Fatty acids, particularly linoleic and α-linolenic acids, have been identified as the precursors of this aldehyde in oak wood. ives-openscience.eu Analysis of various wines has revealed its presence in both red and white varieties, with the highest levels found in a white wine. ives-openscience.euresearchgate.net The detection of this compound can thus serve as a marker for oak aging and its impact on the sensory characteristics of the wine. ives-openscience.eunih.gov
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 4,5-Epoxy-2-pentenal, and what key spectral markers should be identified?
Methodological Answer:
To confirm the structure of this compound, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks. The epoxy group protons (4,5-position) typically resonate between δ 3.0–4.0 ppm, while the conjugated aldehyde proton (2-position) appears downfield at δ 9.5–10.0 ppm. Infrared (IR) spectroscopy can verify the aldehyde carbonyl stretch (~1720 cm⁻¹) and epoxy C-O-C stretching (~1250 cm⁻¹). Mass spectrometry (MS) should show a molecular ion peak at m/z 114 (C₅H₈O₂). Ensure purity via gas chromatography (GC) with a flame ionization detector, comparing retention times against a reference standard .
Advanced: How can researchers resolve contradictions in reported reaction kinetics of this compound across different studies?
Methodological Answer:
Systematically replicate experiments under controlled conditions (temperature, solvent, catalyst) to isolate variables. Use high-precision instruments (e.g., HPLC for concentration tracking, calorimetry for exothermicity). Apply statistical tools like ANOVA to compare datasets and identify outliers. Cross-validate results with computational models (e.g., density functional theory for activation energy predictions). Transparently report experimental parameters (e.g., stirring rate, purity of reagents) to mitigate reproducibility issues, as emphasized in methodological rigor guidelines .
Basic: What are the established synthetic routes for this compound, and how can purity be ensured post-synthesis?
Methodological Answer:
Common methods include:
- Epoxidation of 2-Pentenal : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Monitor reaction progress via thin-layer chromatography (TLC).
- Aldehyde-Epoxide Coupling : Employ Sharpless asymmetric epoxidation for stereoselective synthesis.
Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity using GC-MS and elemental analysis. Document solvent residues via ¹H NMR to ensure compliance with analytical thresholds .
Advanced: What strategies optimize the stereoselective synthesis of this compound to achieve high enantiomeric excess?
Methodological Answer:
Use chiral catalysts like Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation. Control reaction temperature (-20°C to 25°C) and solvent polarity (e.g., toluene for non-polar stabilization). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. Optimize ee by adjusting catalyst loading (5–10 mol%) and substrate-to-oxidant ratios. Validate reproducibility across three independent trials, reporting mean ee values with standard deviations .
Basic: How should researchers design experiments to assess the thermal stability of this compound?
Methodological Answer:
Conduct thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min to identify decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For kinetic studies, use isothermal stability tests at 40–80°C, sampling at intervals to quantify degradation via GC. Model data using the Arrhenius equation to predict shelf-life under storage conditions .
Advanced: What computational methods predict the environmental degradation pathways of this compound?
Methodological Answer:
Apply density functional theory (DFT) to simulate hydrolysis mechanisms, focusing on epoxy ring-opening under acidic/basic conditions. Use molecular dynamics (MD) to model interactions with aqueous ozone or hydroxyl radicals. Validate predictions against experimental LC-MS data from accelerated aging studies. Cross-reference with databases like REAXYS to identify analogous compounds’ degradation patterns .
Basic: What ethical considerations are critical when conducting toxicity studies on this compound?
Methodological Answer:
Obtain institutional review board (IRB) approval for in vitro/in vivo studies. Adhere to OECD guidelines for acute toxicity testing (e.g., OECD 423). Report animal welfare metrics (e.g., mortality, morbidity) transparently. For human cell lines, ensure informed consent and anonymize data. Avoid data manipulation; retain raw datasets for audit trails, aligning with ethical publication standards .
Advanced: How can researchers improve reproducibility in catalytic studies involving this compound?
Methodological Answer:
Document catalyst preparation (e.g., calcination temperature, activation time) and characterize via BET surface area analysis/XRD. Use controlled atmosphere gloveboxes to prevent moisture/oxygen contamination. Share protocols via platforms like Protocols.io . Validate yields through triplicate runs and independent lab replication. Disclose negative results to reduce publication bias, as advocated in reproducibility initiatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
